2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile
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Overview
Description
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce amines.
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)-1H-indole: Lacks the carbonitrile group but shares the trifluoromethyl and indole structure.
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-methanol: Features a hydroxymethyl group in place of the carbonitrile group.
Uniqueness
The presence of both the trifluoromethyl and carbonitrile groups in 2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C16H9F3N2 |
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Molecular Weight |
286.25 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C16H9F3N2/c17-16(18,19)11-5-3-4-10(8-11)15-13(9-20)12-6-1-2-7-14(12)21-15/h1-8,21H |
InChI Key |
VJRCSRYPKOSQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)C(F)(F)F)C#N |
Origin of Product |
United States |
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